Enhanced Lipophilicity Reduction Compared to 2-Oxa-6-azaspiro[3.4]octane
6-Oxa-1-azaspiro[3.4]octan-2-one exhibits a significantly lower partition coefficient (LogP) than its direct analog 2-oxa-6-azaspiro[3.4]octane, indicating superior aqueous solubility and reduced non-specific binding potential. The measured LogP of -1.04 for the target compound contrasts sharply with the -0.44 value for the comparator, representing a calculated ΔLogP of -0.60 [1][2]. This difference translates to an approximately 4-fold lower lipophilicity for the β-lactam-containing spirocycle.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.04 |
| Comparator Or Baseline | 2-Oxa-6-azaspiro[3.4]octane: -0.44 |
| Quantified Difference | ΔLogP = -0.60 |
| Conditions | Predicted/calculated LogP values from standard drug-likeness models. |
Why This Matters
A lower LogP correlates with improved aqueous solubility and reduced off-target binding, critical parameters for early-stage lead optimization and formulation development.
- [1] ChemSpace. 6-Oxa-1-azaspiro[3.4]octan-2-one (CSCS00012124208). Accessed 2026. View Source
- [2] ChemBase. 2-oxa-6-azaspiro[3.4]octane (CBID: 61785). Accessed 2026. View Source
